molecular formula C16H11Cl2N3OS B3473462 2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B3473462
M. Wt: 364.2 g/mol
InChI Key: KQRUHLRIQGLHOJ-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole derivatives with appropriate substituted phenyl isothiocyanates. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-phenylthiazole: Shares the thiazole core but lacks the dichlorophenyl and carboxamide groups.

    N-(3,4-dichlorophenyl)-2-aminothiazole: Similar structure but without the phenyl group at the 4-position.

    4-phenyl-1,3-thiazole-5-carboxamide: Lacks the amino and dichlorophenyl groups.

Uniqueness

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is unique due to the presence of both dichlorophenyl and carboxamide groups, which contribute to its enhanced biological activity and specificity compared to other thiazole derivatives .

Properties

IUPAC Name

2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-11-7-6-10(8-12(11)18)20-15(22)14-13(21-16(19)23-14)9-4-2-1-3-5-9/h1-8H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRUHLRIQGLHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
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2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-amino-N-(3,4-dichlorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide

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